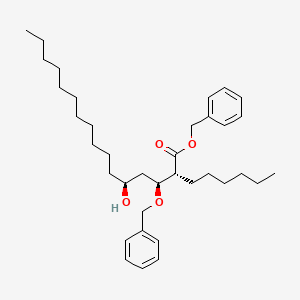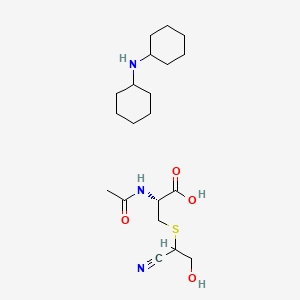
Sel de sodium de l'acide 12-cétostéarique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Ketostearic Acid Sodium Salt: is a chemical compound with the molecular formula C18H33NaO3 and a molecular weight of 320.44 g/mol . . This compound appears as a white crystalline powder that is soluble in water and ethanol . It is known for its excellent surface activity and emulsifying properties .
Applications De Recherche Scientifique
Chemistry: 12-Ketostearic Acid Sodium Salt is used as a synthetic membrane probe that binds to the hydrophobic regions in lipid bilayer membranes . It is also used in the synthesis of other chemical compounds and as a reagent in various chemical reactions .
Biology: In biological research, this compound is used to study membrane dynamics and interactions due to its ability to bind to lipid bilayers .
Medicine: 12-Ketostearic Acid Sodium Salt has anti-inflammatory properties and is used in research related to inflammation and related diseases .
Industry: In the industrial sector, it is used as an emulsifying agent and surfactant in various formulations to enhance the solubility and stability of products .
Mécanisme D'action
Target of Action
The primary target of 12-Ketostearic Acid Sodium Salt is the hydrophobic regions in lipid bilayer membranes . It binds to these regions, which play a crucial role in maintaining the structural integrity of cells and regulating the movement of substances in and out of cells .
Mode of Action
12-Ketostearic Acid Sodium Salt interacts with its targets by binding to the hydrophobic regions in lipid bilayer membranes . The terminal carboxylic acid of the compound can react with primary amine groups to form a stable amide bond . This interaction can lead to changes in the properties of the membrane, potentially affecting its function .
Pharmacokinetics
As a general principle, the choice of a particular salt formulation, such as 12-ketostearic acid sodium salt, can improve the overall therapeutic and pharmaceutical effects of an active pharmaceutical ingredient (api) .
Result of Action
The molecular and cellular effects of 12-Ketostearic Acid Sodium Salt’s action are likely related to its interaction with lipid bilayer membranes. By binding to the hydrophobic regions and forming stable amide bonds, it may alter the physical properties of the membrane, potentially affecting cellular processes such as signal transduction and substance transport .
Action Environment
The action, efficacy, and stability of 12-Ketostearic Acid Sodium Salt can be influenced by various environmental factors. For instance, temperature can affect the compound’s stability, as indicated by the recommended storage condition of -20°C . Additionally, the presence of other substances in the environment, such as primary amines, can influence its mode of action .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 12-Ketostearic Acid Sodium Salt is typically synthesized by reacting 12-Ketostearic Acid with sodium hydroxide (NaOH) . The process involves dissolving 12-Ketostearic Acid in ethanol, followed by the addition of an appropriate amount of sodium hydroxide solution. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of 12-Ketostearic Acid Sodium Salt . The final product is purified through distillation or crystallization .
Industrial Production Methods: The industrial production of 12-Ketostearic Acid Sodium Salt follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and stirring speed, are optimized to maximize the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 12-Ketostearic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The sodium ion can be substituted with other cations in certain reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Various cations such as potassium (K+) or calcium (Ca2+) can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products include salts with different cations.
Comparaison Avec Des Composés Similaires
Stearic Acid Sodium Salt: Similar in structure but lacks the ketone group at the 12th position.
12-Hydroxystearic Acid Sodium Salt: Similar but has a hydroxyl group instead of a ketone group at the 12th position.
Sodium Oleate: Similar in being a fatty acid salt but has a double bond in its structure.
Uniqueness: 12-Ketostearic Acid Sodium Salt is unique due to the presence of a ketone group at the 12th position, which imparts distinct chemical and physical properties. This ketone group allows for specific interactions and reactions that are not possible with other similar compounds .
Propriétés
IUPAC Name |
sodium;12-oxooctadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3.Na/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;/h2-16H2,1H3,(H,20,21);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBVTXHXLAVTST-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCCCCCCCCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675987 |
Source


|
| Record name | Sodium 12-oxooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73536-57-9 |
Source


|
| Record name | Sodium 12-oxooctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B564981.png)

